molecular formula C11H13NO3 B2965669 Methyl 4-(acetamidomethyl)benzoate CAS No. 20686-40-2

Methyl 4-(acetamidomethyl)benzoate

Cat. No. B2965669
CAS RN: 20686-40-2
M. Wt: 207.229
InChI Key: AQBLWRHHNAOLQO-UHFFFAOYSA-N
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Description

“Methyl 4-(acetamidomethyl)benzoate” is a chemical compound with the molecular formula C11H13NO3 . It is also known as "Benzoic acid, 4-acetyl-, methyl ester" .


Synthesis Analysis

The synthesis of “Methyl 4-(acetamidomethyl)benzoate” involves several steps. In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation . The process involved three steps: alkylation, esterification, and alkylation . Another method involves preparing methyl benzoate by reacting benzoic acid with methanol using sulfuric acid as a catalyst .


Chemical Reactions Analysis

“Methyl 4-(acetamidomethyl)benzoate” can undergo various chemical reactions. For instance, it can be reduced to form alcohols or aldehydes depending on the reducing agent . It can also react with organometallic compounds to form tertiary alcohols .


Physical And Chemical Properties Analysis

“Methyl 4-(acetamidomethyl)benzoate” is a light yellow liquid with an aromatic odor . It has a melting point of -12°C and a boiling point range of 198-199°C . It is considered combustible .

Scientific Research Applications

Pesticidal Effects

  • Lethal and Sublethal Effects on Insects : Methyl benzoate (MB) has been studied for its pesticidal effects, specifically on the predatory bug Nesidiocoris tenuis. It was found to be relatively harmless even at higher concentrations, suggesting its potential for pest control in agriculture without significantly harming beneficial insects (Mostafiz, Hassan, Shim, & Lee, 2020).

Chemical Synthesis

  • Iron-Catalyzed Benzylation : Methyl benzoate derivatives have been used in chemical reactions, such as the iron-catalyzed benzylation of 1,3-dicarbonyl compounds. This process demonstrates the role of methyl benzoate in synthesizing potentially pharmaceutically relevant compounds (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

Larvicidal Activity

  • Mosquito Control : Studies have shown that methyl benzoate can be effective as a larvicidal agent against mosquito species like Aedes albopictus and Culex pipiens. This indicates its potential as an environmentally friendly option for mosquito control (Mostafiz, Ryu, Akintola, Choi, Hwang, Hassan, & Lee, 2022).

Synthesis of Derivatives

  • Synthesis of Trifluoromethoxylated Compounds : The compound has been used in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, showcasing its utility in creating complex molecules that could be valuable in pharmaceutical and materials science (Feng & Ngai, 2016).

Environmental Applications

  • Mold Growth Indicator in Buildings : Methyl benzoate has been investigated as a marker for mold growth in indoor environments. Monitoring its levels could be useful for assessing indoor air quality and managing mold-related health risks (Parkinson, Churchill, Wady, & Pawliszyn, 2009).

Safety And Hazards

“Methyl 4-(acetamidomethyl)benzoate” should be handled with care. It is advised to avoid ingestion and inhalation, and to avoid contact with skin and eyes . It is also recommended to store it in a well-ventilated place and keep the container tightly closed .

Future Directions

“Methyl 4-(acetamidomethyl)benzoate” is currently available for purchase from various chemical suppliers . It is used for research purposes and its future directions could include further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

methyl 4-(acetamidomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-9-3-5-10(6-4-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLWRHHNAOLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(acetamidomethyl)benzoate

Synthesis routes and methods I

Procedure details

Methyl-4-(acetylamino-methyl)-benzoate was prepared from acetic acid and methyl 4-(aminomethyl)benzoate using a method analogous to that of Example 1-part (d). The crude N-acyl ester was saponified using a method analogous to that of Example 1-part (c). The crude product was used without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Acetamidomethylbenzoic acid (4.0 g) was dissolved in 0.5% hydrogen chloride-methanol solution (100 ml). The mixture was stirred at 40° C. for 3.5 hr and poured into ice water (300 ml) and extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated to give a pale-yellow solid (4.3 g). The obtained solid was crystallized from ethyl acetate (50 ml) to give the title compound (3.2 g) as a pale-yellow white crystals, m.p.=110-111° C.
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